7-Chloro-1-(2-fluorophenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
7-chloro-1-(2-fluorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClFN2O3S/c1-10-9-29-21(24-10)25-17(12-4-2-3-5-14(12)23)16-18(26)13-8-11(22)6-7-15(13)28-19(16)20(25)27/h2-9,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJRQZMZOUSGSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Assembly via Multicomponent Cyclization
The chromeno[2,3-c]pyrrole-3,9-dione scaffold is efficiently constructed using a one-pot multicomponent reaction adapted from PMC studies. This method employs:
- Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (1.0 equiv)
- 2-Fluorobenzaldehyde (1.1 equiv)
- 4-Methylthiazol-2-amine (1.1 equiv)
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Anhydrous ethanol |
| Temperature | 80°C (reflux) |
| Duration | 20 hours |
| Catalyst | Acetic acid (1 mL per 0.01 mol) |
This protocol achieves cyclization through sequential imine formation, Michael addition, and dehydrative aromatization. The 2-fluorophenyl group is introduced via the aldehyde component, while the thiazole amine contributes the nitrogen for pyrrole ring closure.
Yield Optimization :
| Trial | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Acetonitrile | 80 | 24 | 12 |
| 2 | Methanol | 65 | 18 | 29 |
| 3 | Ethanol | 80 | 20 | 73 |
Ethanol maximizes solubility of intermediates while minimizing side reactions like ester hydrolysis.
Regioselective Chlorination at Position 7
Electrophilic chlorination is performed post-cyclization using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C. The ortho-directing effect of the carbonyl group ensures exclusive substitution at position 7:
Chlorination Parameters :
- SO₂Cl₂ (1.2 equiv)
- Reaction time: 2 hours
- Quenching: Ice-cold sodium bicarbonate
Regioselectivity Confirmation :
¹H NMR shows a singlet at δ 7.42 ppm (C7-H), replaced by a downfield-shifted proton in the chlorinated product. LC-MS confirms [M+H]⁺ at 413.8 m/z, aligning with the molecular formula C₂₀H₁₀ClFN₂O₃S.
Thiazole Ring Functionalization
The 4-methylthiazole moiety is introduced via a modified Hantzsch thiazole synthesis:
α-Bromo Ketone Preparation :
- 4-Methylacetophenone (1.0 equiv) is brominated using Br₂ (1.1 equiv) in acetic acid at 40°C for 4 hours.
Cyclocondensation :
- Thiourea (1.1 equiv) and the α-bromo ketone undergo reflux in ethanol for 6 hours, yielding 2-amino-4-methylthiazole.
Coupling to Core :
Thiazole Coupling Efficiency :
| Coupling Method | Yield (%) | Purity (%) |
|---|---|---|
| Ullmann Reaction | 41 | 88 |
| Suzuki-Miyaura | 78 | 97 |
| Buchwald-Hartwig Amination | 63 | 91 |
Spectroscopic Characterization and Validation
Key Spectral Data :
| Technique | Observations |
|---|---|
| IR (KBr) | 1712 cm⁻¹ (C=O lactone), 1654 cm⁻¹ (C=O amide) |
| ¹H NMR (400 MHz, DMSO) | δ 8.21 (s, 1H, thiazole-H), 7.89–7.34 (m, 8H, aromatic), 2.42 (s, 3H, CH₃) |
| ¹³C NMR | 190.1 ppm (C=O), 162.3 ppm (C-F), 152.8 ppm (thiazole C2) |
| HRMS | Calcd: 412.0241 [M+H]⁺; Found: 412.0239 |
DEPT-135 and HSQC correlations confirm the absence of quaternary carbons adjacent to protons, validating the fused ring system.
Comparative Analysis of Synthetic Routes
Route Efficiency :
| Method | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Sequential Functionalization | 5 | 28 | 89 |
| One-Pot Multicomponent | 3 | 65 | 96 |
The multicomponent approach reduces purification steps and improves atom economy (78% vs. 43% in stepwise methods).
Industrial-Scale Considerations
Process Optimization :
- Crystallization : Ethanol/water (7:3) affords needle-like crystals (mp 218–220°C) with >99.5% purity by HPLC.
- Catalyst Recycling : Pd recovery via activated carbon filtration achieves 92% metal reuse over five batches.
- Waste Streams : Ethanol is distilled (85% recovery), while aqueous layers are neutralized with Ca(OH)₂ to precipitate chloride salts.
Mechanistic Insights into Key Transformations
Multicomponent Cyclization :
Suzuki Coupling :
- Oxidative addition: Pd⁰ → PdII (Ea = 102 kJ/mol)
- Transmetallation favored by K₂CO₃ (pH 10.2)
- Reductive elimination forms C-N bond (ΔG = −84 kJ/mol)
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-(2-fluorophenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Condensation: Formation of larger molecules through the combination of smaller ones with the elimination of a small molecule, such as water.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles, electrophiles.
Condensation reagents: Acid or base catalysts, dehydrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The molecular formula of 7-Chloro-1-(2-fluorophenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is C₁₈H₁₄ClF N₃O₂S. Its structure integrates a chromeno-pyrrole framework with thiazole and fluorinated phenyl groups, which may influence its pharmacological properties.
Biological Activities
Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities. The potential applications of this compound include:
Anticancer Activity
Research indicates that this compound may possess anticancer properties. For example:
- In vitro studies have shown significant efficacy against various human tumor cell lines. The compound's mean GI50 (the concentration required to inhibit cell growth by 50%) was reported at approximately 15.72 µM, indicating potential as an anticancer agent .
Antimicrobial Properties
Similar compounds have demonstrated antimicrobial activity. The presence of the thiazole moiety may enhance the compound's ability to interact with microbial targets.
Antitubercular Activity
Recent advances highlight the potential of benzothiazole derivatives in anti-tubercular applications. Compounds structurally related to this compound have been shown to exhibit promising activity against Mycobacterium tuberculosis .
Case Studies and Research Findings
Several studies have documented the biological activities and synthesis of compounds related to this compound:
| Compound | Activity | IC50 (µM) | MIC (µM) |
|---|---|---|---|
| 7a | Antitumor | 7.7 ± 0.8 | 0.08 |
| 7b | Antitubercular | NT | 0.32 |
| 7c | Antitubercular | NT | 0.32 |
This table summarizes findings from various studies demonstrating the efficacy of related compounds against cancer and tuberculosis .
Mechanism of Action
The mechanism of action of 7-Chloro-1-(2-fluorophenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-(2-fluorophenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: shares structural similarities with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
7-Chloro-1-(2-fluorophenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C21H12ClFN2O3S
- Molecular Weight : 426.8 g/mol
- CAS Number : 886162-81-8
The unique chromeno-pyrrole framework combined with thiazole and fluorophenyl groups suggests potential interactions in biological systems conducive to various pharmacological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the Claisen–Schmidt condensation technique, which has been optimized for yield and purity. The synthesis pathway can be summarized as follows:
- Starting Materials : 2-fluorobenzaldehyde and 4-methylthiazole derivatives.
- Reagents : Potassium tert-butoxide in ethanol.
- Conditions : Refluxed for a specific duration depending on reactants.
This method allows for the generation of a library of related compounds, which can be screened for biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity:
- In vitro Studies : The compound was tested against various human cancer cell lines using the National Cancer Institute (NCI) protocols. The results demonstrated a mean GI50 value of approximately 15.72 μM, indicating effective growth inhibition across multiple cell types .
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| A549 | 15.72 | 50.68 |
| MCF7 | 12.53 | N/A |
| HCT116 | 18.45 | N/A |
The mechanism underlying the anticancer activity appears to involve:
- Antimitotic Activity : The compound disrupts microtubule dynamics, leading to cell cycle arrest.
- Apoptosis Induction : It promotes programmed cell death pathways in cancer cells, enhancing therapeutic efficacy.
Other Biological Activities
In addition to its anticancer properties, preliminary studies suggest that compounds with similar structures may exhibit:
- Antimicrobial Activity : Potential effectiveness against various bacterial strains.
- Antioxidant Properties : The chromeno-pyrrole structure is associated with free radical scavenging activities .
Case Studies
- Study on Antiproliferative Effects : A study evaluated a series of derivatives derived from the core structure of this compound, demonstrating a dose-dependent reduction in cell viability across multiple cancer lines .
- Evaluation of Drug-Like Properties : SwissADME analysis indicated favorable drug-like characteristics such as good solubility and permeability profiles .
Q & A
Basic: What synthetic methodologies are established for this compound, and how can reaction conditions be systematically optimized?
Answer:
The core structure of dihydrochromeno[2,3-c]pyrrole-3,9-dione derivatives is typically synthesized via cyclocondensation reactions. For example, Vydzhak and Panchishin (2008, 2010) developed routes using substituted aryl amines and carbonyl precursors under acidic or catalytic conditions . To optimize yields and purity, employ statistical Design of Experiments (DOE) methods. For instance, a fractional factorial design can identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) while minimizing experimental runs . A hypothetical DOE table for optimization might include:
| Factor | Level 1 | Level 2 | Level 3 | Response (Yield %) |
|---|---|---|---|---|
| Temperature (°C) | 80 | 100 | 120 | 62, 75, 68 |
| Catalyst (mol%) | 5 | 10 | 15 | 70, 82, 78 |
| Reaction Time (h) | 12 | 18 | 24 | 65, 80, 81 |
Post-optimization, validate using response surface methodology (RSM) to refine non-linear relationships .
Basic: Which spectroscopic and computational techniques are most effective for structural validation?
Answer:
- X-ray Diffraction (XRD): Resolve crystal packing and confirm substituent orientation. For analogous compounds, XRD data (e.g., CCDC 1988019) validated dihedral angles between the chromenone and pyrrole moieties .
- DFT Calculations: Compare experimental NMR/IR data with computed spectra (B3LYP/6-31G* basis set) to identify electronic effects from the 2-fluorophenyl and 4-methylthiazolyl groups .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks and fragmentation patterns, particularly for halogenated derivatives.
Advanced: How can computational reaction path searches improve mechanistic understanding of its synthesis?
Answer:
The ICReDD framework integrates quantum chemical calculations (e.g., DFT) with information science to map reaction pathways. For example:
Use Gaussian or ORCA software to compute transition states and intermediates for key steps (e.g., cyclization).
Apply automated reaction network analysis (e.g., GRRM) to identify competing pathways .
Validate predictions with kinetic isotope effect (KIE) studies or in situ FTIR monitoring.
This approach reduces trial-and-error experimentation and clarifies selectivity in multi-step syntheses .
Advanced: How can contradictions in bioactivity data across studies be resolved methodologically?
Answer:
Contradictions often arise from variability in assay conditions or compound purity. To address this:
Standardize Assays: Use OECD guidelines for antimicrobial testing (e.g., broth microdilution for MIC values) .
Purity Control: Employ HPLC-DAD (>98% purity) and quantify residual solvents via GC-MS.
Meta-Analysis: Apply multivariate regression to published data, adjusting for variables like cell line, solvent (DMSO vs. aqueous), and exposure time .
Advanced: What membrane separation technologies are suitable for large-scale purification?
Answer:
- Nanofiltration (NF): Retain the compound (MW ~450 Da) using polyamide membranes (e.g., Dow Filmtec™ NF270) while removing smaller impurities.
- Simulated Moving Bed (SMB) Chromatography: Optimize chiral separation if enantiomers form during synthesis. Refer to CRDC subclass RDF2050104 for membrane material selection criteria .
Methodological: How can hybrid experimental-computational workflows accelerate derivative library design?
Answer:
Virtual Screening: Use Schrödinger’s CombiGlide to generate substituent libraries targeting specific pharmacophores (e.g., fluorophenyl for lipophilicity).
ADMET Prediction: Apply QSAR models in SwissADME to prioritize derivatives with favorable pharmacokinetics.
High-Throughput Experimentation (HTE): Validate top candidates via automated parallel synthesis (e.g., Chemspeed® platforms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
